molecular formula C8H9O4P B2680109 2-[Hydroxy(methyl)phosphoryl]benzoic acid CAS No. 55918-57-5

2-[Hydroxy(methyl)phosphoryl]benzoic acid

Cat. No.: B2680109
CAS No.: 55918-57-5
M. Wt: 200.13
InChI Key: UDFBQKBNWNKUME-UHFFFAOYSA-N
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Description

2-[Hydroxy(methyl)phosphoryl]benzoic acid is an organic compound with the molecular formula C8H9O4P and a molecular weight of 200.13 g/mol It is characterized by the presence of a benzoic acid moiety substituted with a hydroxy(methyl)phosphoryl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Hydroxy(methyl)phosphoryl]benzoic acid typically involves the reaction of benzoic acid derivatives with phosphorus-containing reagents. One common method is the reaction of 2-carboxybenzaldehyde with dimethyl phosphite under basic conditions, followed by hydrolysis to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective reagents, efficient reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[Hydroxy(methyl)phosphoryl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The phosphoryl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the phosphoryl group under mild conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of phosphonate esters or amides.

Scientific Research Applications

2-[Hydroxy(methyl)phosphoryl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[Hydroxy(methyl)phosphoryl]benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy(methyl)phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activities and biochemical processes. The benzoic acid moiety can interact with cellular receptors and modulate signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Phosphonobenzoic acid: Similar structure but lacks the hydroxy(methyl) group.

    2-Hydroxybenzoic acid (Salicylic acid): Similar structure but lacks the phosphoryl group.

    Methylphosphonic acid: Contains the phosphoryl group but lacks the benzoic acid moiety.

Uniqueness

2-[Hydroxy(methyl)phosphoryl]benzoic acid is unique due to the presence of both the hydroxy(methyl)phosphoryl and benzoic acid groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

2-[hydroxy(methyl)phosphoryl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9O4P/c1-13(11,12)7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFBQKBNWNKUME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C1=CC=CC=C1C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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